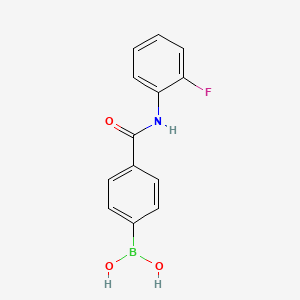

(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(2-fluorophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BFNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEVTROIYKNWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660256 | |

| Record name | {4-[(2-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-06-9 | |

| Record name | B-[4-[[(2-Fluorophenyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid chemical properties

An In-Depth Technical Guide to (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Prepared by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. Arylboronic acids, celebrated for their versatility in carbon-carbon bond formation, represent a cornerstone of synthetic chemistry. This guide focuses on a specific, highly functionalized member of this class: This compound . The presence of an ortho-fluorine atom on one aromatic ring and a boronic acid on the other, bridged by a robust amide linker, imparts a unique combination of reactivity, structural rigidity, and potential for directed interactions. This document serves as a technical resource for researchers, providing a comprehensive overview of its chemical properties, a robust framework for its synthesis and application, and critical insights into its handling and characterization.

Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic compound designed for use as a synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions. Its structure is predicated on a N-(2-fluorophenyl)-4-boronobenzamide framework.

Identifiers and Core Properties

The fundamental properties of the molecule are summarized below. While extensive experimental data for this specific molecule is not widely published, the provided data is based on supplier information and computational predictions.

| Property | Value | Source / Method |

| IUPAC Name | [4-[(2-Fluorophenyl)carbamoyl]phenyl]boronic acid | --- |

| Synonyms | N-(2-Fluorophenyl)-4-boronobenzamide | --- |

| CAS Number | 874288-06-9 | [1][2] |

| Molecular Formula | C₁₃H₁₁BFNO₃ | [3] |

| Molecular Weight | 259.05 g/mol | Calculated |

| Physical Form | Typically an off-white to white solid |

Structural and Electronic Considerations

The molecule's utility is derived from its distinct structural features:

-

Boronic Acid Group (-B(OH)₂): This Lewis acidic functional group is the reactive center for Suzuki-Miyaura cross-coupling.[4] In aqueous media, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The pKa of this equilibrium is critical to its reactivity. The introduction of fluorine substituents on the phenyl ring generally enhances the Lewis acidity (lowers the pKa).[5][6]

-

Amide Linker (-CONH-): This linker provides a rigid connection between the two phenyl rings, restricting conformational flexibility. The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, which can be exploited for supramolecular assembly or targeted binding in biological systems.

-

Ortho-Fluorophenyl Group: The fluorine atom at the C2' position exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This electronic perturbation can influence the reactivity of the amide and the overall electronic nature of the molecule. Furthermore, the ortho position of the fluorine atom can influence the rate of transmetalation in Suzuki-Miyaura coupling reactions.[7]

Solubility and Stability

-

Solubility: Phenylboronic acids generally exhibit moderate solubility in polar organic solvents like THF, DMF, and alcohols, and low solubility in nonpolar hydrocarbon solvents and water.[8] The presence of the polar amide group in the target molecule is expected to enhance solubility in polar aprotic solvents.

-

Stability: Boronic acids are susceptible to two primary decomposition pathways:

-

Dehydration: Reversible trimerization to form a cyclic anhydride known as a boroxine. This process is favored by heat and removal of water.

-

Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. This degradation is often promoted by basic conditions, elevated temperatures, and certain transition metals.[9]

-

For optimal shelf-life, the compound should be stored under anhydrous conditions in an inert atmosphere.

Recommended Synthetic Workflow

While several synthetic routes are conceivable, the most direct and reliable approach involves the amide coupling between commercially available 4-carboxyphenylboronic acid and 2-fluoroaniline. This method is modular and avoids the potentially harsh conditions required for late-stage borylation.

Diagram: Synthetic Workflow

Caption: Proposed synthesis of the title compound via amide coupling.

Step-by-Step Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent.

Materials:

-

4-Carboxyphenylboronic acid (1.0 eq)

-

2-Fluoroaniline (1.05 eq)

-

EDC·HCl (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 4-carboxyphenylboronic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.

-

Activation: Add EDC·HCl (1.2 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

-

Amide Formation: In a separate flask, dissolve 2-fluoroaniline (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution, followed by DIPEA (2.5 eq), to the reaction flask dropwise at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).

-

Workup:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and 1 M HCl.

-

Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Alternatively, for higher purity, perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry. Dry the final product under vacuum.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl and heteroaryl structures.[4]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling the title compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

-

This compound (1.2 eq)

-

Aryl or heteroaryl bromide (Ar-Br) (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), the chosen base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (0.03 eq).

-

Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the mixture with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Expertise Insight: The choice of base is critical. Stronger bases like Cs₂CO₃ are often effective for less reactive aryl chlorides, while K₂CO₃ or K₃PO₄ are standard for aryl bromides. The ortho-fluoro substituent on the boronic acid partner can increase the rate of transmetalation, potentially allowing for milder reaction conditions.[7] However, it can also introduce steric hindrance, which may necessitate the use of bulkier phosphine ligands (e.g., SPhos, XPhos) instead of PPh₃ for challenging substrates.

Spectroscopic Characterization Profile

The following table summarizes the expected spectroscopic signatures for this compound, based on its structure and data from analogous compounds.[10][11][12]

| Technique | Expected Chemical Shift / Frequency | Assignment |

| ¹H NMR | δ 10.0-10.5 (s, 1H) | Amide N-H |

| δ 8.2-8.4 (m, 1H) | Aromatic H ortho to F | |

| δ 7.9-8.1 (d, 2H, J≈8 Hz) | Aromatic H ortho to -B(OH)₂ | |

| δ 7.8-7.9 (d, 2H, J≈8 Hz) | Aromatic H ortho to -CONH- | |

| δ 7.1-7.3 (m, 3H) | Remaining aromatic H on fluorophenyl ring | |

| δ ~8.1 (s, 2H, broad) | Boronic acid OH (often exchanges with D₂O) | |

| ¹³C NMR | δ ~165 | Amide C =O |

| δ 158-162 (d, ¹JCF≈245 Hz) | Aromatic C -F | |

| δ 115-140 | Remaining aromatic C | |

| ¹⁹F NMR | δ -110 to -125 | Aromatic F (relative to CFCl₃) |

| IR (cm⁻¹) | 3400-3200 (broad) | O-H stretch (boronic acid), N-H stretch (amide) |

| ~1660 | C=O stretch (Amide I) | |

| ~1540 | N-H bend (Amide II) | |

| 1380-1330 | B-O stretch |

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on best practices for handling arylboronic acids.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work in a well-ventilated fume hood.[1]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Arylboronic acids are generally considered irritants. Recent studies suggest some arylboronic acids may be weakly mutagenic, warranting careful handling to minimize exposure.

-

Storage: To ensure long-term stability and prevent decomposition, the compound should be stored tightly sealed in a cool, dry place (refrigeration at 2-8 °C is recommended) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in the synthesis of pharmaceuticals and advanced materials. Its defining features—a reactive boronic acid, a directing ortho-fluoro substituent, and a rigidifying amide linker—provide chemists with a powerful tool for constructing complex molecular architectures via Suzuki-Miyaura cross-coupling. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively incorporate this valuable reagent into their synthetic programs, enabling the next wave of innovation in chemical science.

References

- 1. arctomsci.com [arctomsci.com]

- 2. 4-(2-FLUOROPHENYLCARBAMOYL)PHENYLBORONIC ACID | 874288-06-9 [chemicalbook.com]

- 3. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid | C13H11BFNO3 | CID 44717609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum [chemicalbook.com]

- 12. 19F [nmr.chem.ucsb.edu]

A Senior Application Scientist's Technical Guide to (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS 874288-06-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Architectural Element in Modern Oncology

Welcome to a specialized examination of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid. This molecule, identified by CAS number 874288-06-9, has emerged from relative obscurity to become a pivotal building block in the synthesis of highly potent, targeted cancer therapeutics. Its significance is most notably demonstrated by its role as a key intermediate in the manufacture of Talazoparib, a powerful poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2][3] PARP inhibitors represent a frontier in cancer treatment, exploiting the concept of synthetic lethality in tumors with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[4]

This guide is structured to provide not just a repository of data, but a logical, causality-driven narrative for the practicing scientist. We will dissect the molecule's structure, infer its properties and reactivity, and provide a robust framework for its synthesis and application, grounded in the established principles of modern organic chemistry. While specific, publicly available experimental data for this exact compound is limited, this guide will equip you with the foundational knowledge and procedural logic to confidently work with this important reagent.

Section 1: Molecular Profile and Physicochemical Rationale

The structure of this compound is a carefully orchestrated assembly of functional groups, each contributing to its overall utility in complex organic synthesis.

Molecular Structure: C₁₃H₁₁BFNO₃ Synonyms: N-(2-Fluorophenyl)-4-boronobenzamide

Structural Dissection and Inferred Properties

A thorough analysis of the molecule's three key components—the phenylboronic acid moiety, the central benzamide linker, and the 2-fluorophenyl group—allows us to predict its chemical behavior.

-

The Phenylboronic Acid Moiety: This is the reactive heart of the molecule for cross-coupling reactions. Boronic acids are known Lewis acids and can form reversible covalent bonds with diols.[5] In the context of synthesis, this group is the organoboron component for Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction essential for forming C-C bonds.[6] The boronic acid group is sensitive to protodeboronation under certain conditions, a factor that must be managed during synthesis and purification.

-

The Benzamide Linker: This rigid amide bond provides a stable and defined geometry to the molecule. Its presence suggests that the primary synthetic route to this compound involves an amide coupling reaction between 4-carboxyphenylboronic acid and 2-fluoroaniline.

-

The 2-Fluorophenyl Group: The fluorine atom at the ortho position is not merely an incidental feature. Its strong electron-withdrawing nature can influence the electronic properties of the entire molecule. In the context of a final drug molecule like Talazoparib, fluorine substitution is a common strategy to enhance metabolic stability, improve binding affinity to the target protein, and modulate physicochemical properties like lipophilicity.

Physicochemical Data (Inferred and Comparative)

| Property | Estimated Value / Characteristic | Rationale & Causality |

| Molecular Weight | 259.04 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid.[7] | Phenylboronic acids are typically crystalline solids at room temperature. |

| Melting Point | Expected to be >200 °C | Aromatic amides and boronic acids often have high melting points due to strong intermolecular hydrogen bonding and crystal lattice energy. For comparison, 4-fluorophenylboronic acid has a melting point of 262-265 °C. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols. | The boronic acid and amide groups provide polarity and hydrogen bonding capability, but the three aromatic rings contribute to significant nonpolar character. |

| pKa | Estimated to be in the range of 8-9 | The pKa of the boronic acid is influenced by the electron-withdrawing nature of the amide and fluorophenyl groups, making it a slightly stronger Lewis acid than unsubstituted phenylboronic acid. |

| Stability | Moisture-sensitive; prone to dehydration to form boroxine anhydrides. Stable under inert atmosphere at low temperatures (2-8°C). | Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This process is reversible upon addition of water. Storage under dry, inert conditions is crucial for maintaining purity. |

Section 2: Synthesis and Characterization

The logical and most direct pathway to this compound is through the formation of an amide bond between commercially available starting materials.

Retrosynthetic Analysis

A retrosynthetic disconnection across the amide bond reveals the two primary starting materials: 4-carboxyphenylboronic acid and 2-fluoroaniline. This is a standard and highly feasible transformation in synthetic organic chemistry.

Proposed Synthesis Protocol: Amide Coupling

This protocol is a robust, self-validating procedure based on well-established amide coupling methodologies. The key is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Reaction Scheme:

(A visual representation of the amide coupling reaction)

Materials:

-

4-Carboxyphenylboronic acid (1.0 eq)

-

2-Fluoroaniline (1.05 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) or Dicyclohexylcarbodiimide (DCC)[8]

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-carboxyphenylboronic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 30 minutes. This pre-activation step is crucial for forming the active ester intermediate, which minimizes side reactions and improves yield.

-

Amine Addition: In a separate flask, dissolve 2-fluoroaniline (1.05 eq) in a small amount of anhydrous DMF and add DIPEA (2.5 eq). Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This sequence is designed to remove unreacted amine, excess acid, and any water-soluble byproducts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel. It is important to note that boronic acids can be challenging to purify via chromatography due to potential interactions with the silica. Using a less polar solvent system and minimizing the time on the column is advised.

Characterization Workflow

A newly synthesized batch of this compound must be rigorously characterized to confirm its identity and purity.

Expected Spectroscopic Signatures:

-

¹H NMR: Expect distinct aromatic signals for the two different phenyl rings. The protons on the boronic acid-bearing ring will appear as doublets, while the 2-fluorophenyl ring will show more complex splitting patterns due to coupling with the fluorine atom. A broad singlet for the B(OH)₂ protons and a singlet for the amide N-H proton will also be present, which are typically exchangeable with D₂O.

-

¹³C NMR: The spectrum will show 13 distinct carbon signals. The carbon attached to the boron atom (ipso-carbon) often shows a broad or weak signal. Carbon-fluorine couplings will be observable for the fluorinated ring.

-

Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the exact mass of the molecular ion, corresponding to the formula C₁₃H₁₁BFNO₃.

-

IR Spectroscopy: Key vibrational bands to look for include a broad O-H stretch for the boronic acid (around 3300 cm⁻¹), an N-H stretch for the amide (around 3300 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1650 cm⁻¹), and C-B and C-F stretches in the fingerprint region.

Section 3: Application in Drug Discovery - The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug discovery is as a sophisticated building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for constructing biaryl or aryl-heteroaryl linkages, which are common motifs in pharmaceutically active compounds.[6]

General Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle involves three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or heteroaryl halide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Exemplar Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl or heteroaryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary depending on the specific coupling partner.

Materials:

-

This compound (1.2 eq)

-

Aryl/Heteroaryl Bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Toluene and Water (e.g., 10:1 ratio)

Step-by-Step Methodology:

-

Vessel Charging: To a reaction vessel, add the aryl/heteroaryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

-

Inerting: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon) three times. This step is critical to prevent oxidation of the palladium catalyst.

-

Solvent Addition: Add degassed toluene and water via syringe.

-

Heating: Heat the reaction mixture with vigorous stirring (e.g., to 80-100 °C).

-

Monitoring: Monitor the reaction for completion using LC-MS or TLC.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate.

-

Purification: Purify the resulting biaryl product by column chromatography or recrystallization.

Section 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of the researcher.

-

Hazard Identification: This compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to prevent degradation and boroxine formation.

Conclusion: A Versatile and Indispensable Reagent

This compound stands as a testament to the power of rational molecular design in modern drug discovery. Its carefully arranged functional groups make it an ideal precursor for introducing a key structural motif into complex molecules like Talazoparib. While a lack of extensive public data necessitates a reliance on foundational chemical principles, this guide provides the experienced researcher with a comprehensive framework to synthesize, characterize, and effectively utilize this important compound. Its role in the creation of life-saving medicines underscores the critical importance of such specialized building blocks in the ongoing advancement of medicinal chemistry.

References

- 1. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medkoo.com [medkoo.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]

A Technical Guide to the Structural Elucidation of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical development, the unambiguous characterization of an Active Pharmaceutical Ingredient (API) or a key intermediate is the bedrock upon which all subsequent research is built.[1][2] The molecule at the center of this guide, (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS No: 874288-06-9), represents a confluence of three critical chemical moieties: a phenylboronic acid, a secondary amide linkage, and a fluorinated aromatic ring. Each of these features presents both unique analytical opportunities and challenges. As a potential building block in medicinal chemistry, particularly for its utility in Suzuki couplings and as a fragment in drug discovery programs, its structural integrity must be unequivocally confirmed.[3] This guide provides a comprehensive, multi-technique approach to its structural elucidation, framed not as a rigid protocol, but as a logical, causality-driven scientific investigation.

Foundational Analysis: Mass Spectrometry for Molecular Identity

Expertise & Causality: The first question for any new compound is fundamental: "What is its mass?" Mass spectrometry (MS) provides a direct answer to the molecular weight, serving as the initial confirmation of a successful synthesis.[4] However, boronic acids are notoriously prone to dehydration under thermal or high-energy ionization conditions, often trimerizing to form cyclic boroxines, which can confound data interpretation.[5] Therefore, the choice of a soft ionization technique is paramount. Electrospray Ionization (ESI) is the preferred method as it minimizes in-source fragmentation and dehydration, allowing for the observation of the parent ion.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of ~1.0 µg/mL using a mobile phase-matched solvent.[6]

-

Instrumentation: Utilize an Ultra High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Chromatographic Conditions:

-

Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 1 minute.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer Conditions (ESI Negative Mode):

-

Rationale for Negative Mode: The acidic protons on the boronic acid group are readily lost, making the [M-H]⁻ ion highly stable and intense in negative mode.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Scan Range: m/z 50-500.

-

Data Presentation: Expected Mass Spectrometry Results

| Ion Species | Calculated m/z | Observed m/z | Rationale |

| [M-H]⁻ | 258.0752 | ~258.075 | Primary ion; confirms molecular weight. |

| [M+CH₃COO]⁻ | 318.0963 | ~318.096 | Adduct with acetate from the mobile phase. |

| [M-H-H₂O]⁻ | 240.0646 | ~240.065 | Minor ion from in-source water loss. |

Note: The exact molecular formula is C₁₃H₁₁BFNO₃.

The Core of Structure: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution.[4] For this specific compound, a suite of 1D NMR experiments is required to probe the ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei, each providing a unique and complementary piece of the structural puzzle.

Workflow for Comprehensive NMR Analysis

Caption: Integrated workflow for NMR-based structure elucidation.

¹H and ¹³C NMR: The Organic Framework

Expertise & Causality: ¹H NMR reveals the proton environment, including chemical shifts, integration (proton count), and coupling patterns that define neighboring relationships. ¹³C NMR provides a map of the carbon skeleton. DMSO-d₆ is the solvent of choice due to its ability to dissolve the polar compound and the fact that the acidic protons of the boronic acid (B(OH)₂) and the amide (N-H) will be observable and exchange slowly.

Expected ¹H NMR Signals (400 MHz, DMSO-d₆):

-

~10.2 ppm (singlet, 1H): Amide N-H proton.

-

~8.0 ppm (singlet, broad, 2H): Boronic acid O-H protons.

-

~7.9-8.2 ppm (multiplets, 4H): Aromatic protons on the phenylboronic acid ring.

-

~7.1-7.5 ppm (multiplets, 4H): Aromatic protons on the 2-fluorophenyl ring.

Expected ¹³C NMR Signals (100 MHz, DMSO-d₆):

-

~165 ppm: Amide carbonyl carbon (C=O).

-

~158 ppm (doublet, ¹JCF ≈ 245 Hz): Fluorine-bearing carbon (C-F).

-

~115-140 ppm: Remaining 10 aromatic carbons, showing characteristic C-F coupling patterns for the fluorophenyl ring. The carbon attached to boron will be broad or unobserved due to quadrupolar relaxation.

¹¹B NMR: The Boron Signature

Expertise & Causality: ¹¹B NMR is indispensable for characterizing boronic acids.[7][8][9] The chemical shift of the boron nucleus is highly sensitive to its coordination environment. A trigonal planar, sp²-hybridized boronic acid gives a signal in the range of δ 27-33 ppm. Upon coordination with a Lewis base (like a diol or hydroxide), it becomes a tetrahedral, sp³-hybridized boronate, shifting the signal significantly upfield to δ 3-10 ppm.[7][8] This makes ¹¹B NMR an excellent tool for studying the compound's purity and its interactions.[10]

Experimental Protocol: ¹¹B NMR

-

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. A quartz NMR tube is recommended to eliminate the broad background signal from borosilicate glass tubes.[7]

-

Sample: Use the same sample prepared for ¹H NMR.

-

Parameters: Acquire a 1D ¹¹B spectrum with proton decoupling. Reference externally to BF₃•OEt₂.

-

Expected Chemical Shift: A single, somewhat broad peak is expected at ~29-31 ppm , confirming the presence of the sp²-hybridized boronic acid.

¹⁹F NMR: The Fluorine Probe

Expertise & Causality: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique.[11] In drug discovery, it is a powerful tool for fragment screening and studying protein-ligand interactions, as the fluorine chemical shift is very sensitive to its local electronic environment.[11][12][13][14] For structure elucidation, it provides a clean, simple spectrum that confirms the presence and position of the fluorine atom.

Experimental Protocol: ¹⁹F NMR

-

Instrumentation: Use the same spectrometer and sample.

-

Parameters: Acquire a 1D ¹⁹F spectrum, typically with proton decoupling.

-

Expected Chemical Shift: A single multiplet is expected in the typical range for an aryl fluoride, ~ -110 to -130 ppm , referenced to CFCl₃. The multiplicity will depend on coupling to the ortho and meta aromatic protons.

Vibrational Spectroscopy: Functional Group Confirmation

Expertise & Causality: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" and confirming the presence of key functional groups.[4] For this molecule, we expect to see distinct stretches for the O-H (boronic acid), N-H and C=O (amide), and C-F bonds.

Experimental Protocol: FT-IR (ATR)

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Data Presentation: Key FT-IR Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| ~3300 (sharp) | N-H Stretch | Secondary Amide |

| ~3200 (broad) | O-H Stretch | Boronic Acid (H-bonded) |

| ~1660 (strong) | C=O Stretch (Amide I) | Secondary Amide[15] |

| ~1530 (strong) | N-H Bend (Amide II) | Secondary Amide[15] |

| ~1350 | B-O Stretch | Boronic Acid |

| ~1250 | C-F Stretch | Aryl-Fluoride |

Definitive 3D Structure: Single-Crystal X-ray Crystallography

Expertise & Causality: While NMR provides the solution-state structure and MS confirms the mass, only single-crystal X-ray crystallography can deliver an unambiguous three-dimensional picture of the molecule in the solid state.[4][16] It provides precise data on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding network, which is critical for understanding the compound's physical properties.[17][18] The primary challenge is often growing a single crystal of sufficient quality.[18]

Experimental Workflow: X-ray Crystallography

References

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. altasciences.com [altasciences.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Introduction

(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, a specialized organoboron compound, stands at the confluence of medicinal chemistry and synthetic innovation. As a member of the arylboronic acid family, it possesses the unique ability to form reversible covalent bonds, a feature that has propelled boronic acids to the forefront of modern drug development, most notably with the success of proteasome inhibitors like bortezomib.[1] This guide provides an in-depth exploration of this specific molecule, elucidating its fundamental properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

The strategic incorporation of a 2-fluorophenylcarbamoyl moiety distinguishes this compound from simpler arylboronic acids. The amide linkage provides structural rigidity and specific hydrogen bonding capabilities, while the fluorine atom can significantly modulate physicochemical properties such as pKa, metabolic stability, and binding affinity through electronic effects.[2] These features make this compound a highly valuable building block for creating complex molecular architectures via reactions like the Suzuki-Miyaura coupling and a compelling scaffold for the design of targeted therapeutic agents.[2]

This document serves as a technical resource, offering not just data and protocols, but also the underlying scientific rationale to empower researchers in their work with this versatile compound.

Physicochemical Properties and Structural Analysis

The precise chemical identity and properties of a compound are foundational to its application. This compound is registered under CAS Number 874288-06-9.[3] Its structure features a central phenylboronic acid ring connected via a carbamoyl (amide) linker to a 2-fluorophenyl group.

The boronic acid functional group, -B(OH)₂, is a Lewis acid capable of reversibly interacting with diols to form boronate esters.[1][4] This reactivity is pH-dependent and is central to many of its biological applications, including glucose sensing and enzyme inhibition.[5][6] The pKa of the boronic acid is a critical parameter, and the presence of the electron-withdrawing fluorine atom on the adjacent phenyl ring is expected to lower this value, potentially bringing it closer to physiological pH and enhancing its interaction with biological targets under physiological conditions.[1][7]

A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| CAS Number | 874288-06-9 | --INVALID-LINK--[3] |

| Molecular Formula | C₁₃H₁₁BFNO₃ | Inferred from structure |

| Molecular Weight | 259.04 g/mol | --INVALID-LINK--[8] |

| Appearance | Typically a white to off-white powder | General knowledge of similar compounds |

| Functional Groups | Boronic acid, Amide, Fluoro | Structural analysis |

Note: The molecular weight is based on the closely related 3-fluoro isomer, as a definitive primary source for the 2-fluoro isomer was not immediately available in the search results. The value is expected to be identical.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process culminating in the formation of the amide bond and the installation or unmasking of the boronic acid moiety. While numerous specific pathways exist, a common and logical approach involves the coupling of two key precursors: a suitably activated carboxy-phenylboronic acid derivative and 2-fluoroaniline.

The rationale for this convergent synthesis is efficiency and modularity, allowing for variations in either half of the molecule. The boronic acid group is often protected during intermediate steps to prevent undesirable side reactions. Pinacol esters are frequently used for this purpose due to their stability to a wide range of reaction conditions and the relative ease of deprotection under mild acidic conditions.[9]

Caption: Generalized synthetic workflow for the target compound.

Protocol: Amide Coupling and Deprotection

This protocol describes the key coupling and final deprotection steps. Causality: An activating agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to convert the carboxylic acid into a more reactive intermediate, facilitating nucleophilic attack by the amine (2-fluoroaniline) to form the stable amide bond. The final hydrolysis step is necessary to remove the pinacol protecting group, yielding the active boronic acid.

-

Activation: Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 eq) and a coupling additive like HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Coupling: Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes at room temperature. Add 2-fluoroaniline (1.0 eq) and continue stirring at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification (Intermediate): Purify the crude protected product by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified pinacol ester intermediate in a solvent mixture such as acetone/water or THF/water. Add an acid (e.g., 2M HCl) and stir vigorously. Alternatively, transesterification with a volatile boronic acid like isobutylboronic acid can be used.[1]

-

Isolation (Final Product): Monitor deprotection by LC-MS. Upon completion, remove the organic solvent under reduced pressure. The aqueous solution may be extracted with an organic solvent, or the product may precipitate. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Mechanism of Action and Biological Relevance

The primary mechanism through which boronic acids exert biological effects is via the formation of reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of serine proteases or the cis-diols found in sugars and glycoproteins.[1][4]

Caption: Boronic acid inhibiting a serine protease.

As shown in the diagram, the boron atom of the inhibitor is attacked by the active site serine hydroxyl group. This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[4] The 2-fluorophenylcarbamoyl portion of the molecule acts as a "warhead delivery system," providing non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) with the enzyme's specificity pockets, which dictates potency and selectivity. The fluorine substitution can enhance these interactions and improve properties like cell permeability and resistance to metabolic degradation.[2]

This mechanism makes the compound a candidate for research into inhibitors for enzymes implicated in oncology, inflammation, and infectious diseases.

Applications in Research and Drug Development

-

Synthetic Chemistry Building Block: The compound is an invaluable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for constructing carbon-carbon bonds, specifically for creating biaryl structures that are common motifs in pharmaceuticals.[2] Researchers can use this molecule to introduce the (2-fluorophenyl)carbamoyl)phenyl moiety into a larger, more complex target molecule.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a starting point or "fragment" in FBDD campaigns. Its defined vector for growth (from the boronic acid) and its specific chemical features allow for the systematic exploration of chemical space around a biological target.

-

Chemical Biology Probes: The ability of the boronic acid to interact with diols can be exploited to design probes for detecting glycoproteins or specific carbohydrates on cell surfaces.[5][6] Sialic acid, which is often overexpressed on cancer cells, is a potential target for such interactions, suggesting applications in diagnostics or targeted drug delivery.[5]

-

Direct Therapeutic Potential: As a functional analogue of successful boronic acid-based drugs, this compound could be investigated as a lead compound for inhibiting specific serine or threonine proteases, where the 2-fluorophenyl group could confer unique selectivity or potency.

Analytical Methodologies

Accurate characterization and quantification are critical for any research compound. A combination of chromatographic and spectroscopic techniques is recommended.

Protocol: Quantitative Analysis by LC-MS/MS

This protocol provides a robust method for quantifying the compound in solution, adapted from established methods for similar phenylboronic acids.[10] Causality: This method combines the separation power of High-Performance Liquid Chromatography (HPLC) with the sensitivity and specificity of tandem Mass Spectrometry (MS/MS). The Multiple Reaction Monitoring (MRM) mode ensures that only the specific transition from a parent ion to a daughter ion for the target analyte is detected, minimizing interference and providing low limits of quantitation.

-

Standard Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Perform serial dilutions in a 50:50 methanol/water mixture to create calibration standards ranging from 1 pg/mL to 1000 pg/mL.

-

HPLC Conditions:

-

Column: A standard C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold and re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: The specific parent -> daughter ion transition must be determined by infusing a standard solution and optimizing the collision energy. For a molecular weight of 259.04, the deprotonated parent ion [M-H]⁻ would be ~m/z 258.1. A likely fragmentation would involve the loss of the boronic acid group or cleavage at the amide bond.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use a linear regression with a 1/x weighting to determine the concentration of unknown samples. The Lower Limit of Quantitation (LLOQ) is defined as the lowest standard on the curve with acceptable accuracy and precision.

Caption: Workflow for quantitative analysis via LC-MS/MS.

Handling, Storage, and Stability

Proper handling and storage are paramount to maintaining the integrity and reactivity of boronic acids.

-

Decomposition Pathways: Boronic acids are susceptible to several decomposition pathways. In the solid state, three molecules can undergo dehydration to form a stable six-membered cyclic anhydride called a boroxine.[9] This process is often reversible upon exposure to water. A more problematic pathway is protodeboronation, where the carbon-boron bond is cleaved, particularly in aqueous media.[9]

-

Recommended Storage: To mitigate degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[11][12] It is advisable to store the compound in a cool, dry place, such as a refrigerator (2-8°C) or a desiccator, to protect it from moisture and heat, which can accelerate decomposition.[11][13][14]

-

Safe Handling: The compound is typically a powder, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[12] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.

Conclusion

This compound is a sophisticated chemical entity with significant potential in pharmaceutical research and synthetic chemistry. Its carefully designed structure, combining the reversible covalent-bonding capability of a boronic acid with the modulatory effects of a fluorinated amide moiety, makes it a prime candidate for the development of targeted enzyme inhibitors and a versatile building block for complex molecule synthesis. Understanding its physicochemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in the laboratory and advancing the frontiers of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. japsonline.com [japsonline.com]

- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sites.pitt.edu [sites.pitt.edu]

- 8. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid | C13H11BFNO3 | CID 44717609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sciex.com [sciex.com]

- 11. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | 860173-33-7 [sigmaaldrich.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. laballey.com [laballey.com]

- 14. borax.com [borax.com]

(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (Tavaborole)

Executive Summary

This compound, known clinically as Tavaborole (trade name Kerydin®, developmental code AN2690), is a first-in-class oxaborole antifungal agent approved for the topical treatment of onychomycosis.[1][2] Its efficacy stems from a novel mechanism of action that circumvents pathways targeted by traditional antifungals. This guide provides a detailed technical examination of Tavaborole's core mechanism, the experimental methodologies used to validate it, and the molecular logic underpinning its therapeutic activity. The compound's unique boron chemistry facilitates both superior penetration of the nail plate and a highly specific, covalent inhibition of a vital fungal enzyme, offering a distinct advantage in treating notoriously persistent nail infections.[3]

Physicochemical Properties and Rationale for Topical Delivery

The clinical success of a topical agent for onychomycosis is fundamentally limited by its ability to penetrate the dense keratin matrix of the human nail plate.[3] Tavaborole's design addresses this challenge through key physicochemical attributes:

-

Low Molecular Weight: With a molecular weight of 151.93 g/mol , Tavaborole is significantly smaller than other antifungal agents like efinaconazole or terbinafine, a property that enhances its diffusion through the nail.[4][5]

-

Boron Chemistry: The inclusion of a boron atom in the benzoxaborole scaffold contributes to its slight water solubility and unique chemical reactivity, which are critical for both nail penetration and its mechanism of action.[3]

-

Enhanced Penetration: Ex vivo studies using human cadaver nails have demonstrated that a 5% solution of Tavaborole achieves significantly higher cumulative penetration through the nail plate compared to an 8% solution of ciclopirox, a conventional topical antifungal.[6] This efficient delivery to the site of infection in the nail bed is a prerequisite for its biological activity.

Primary Cellular Target: Fungal Leucyl-tRNA Synthetase (LeuRS)

Unlike azoles and other antifungals that target the fungal cell membrane's ergosterol synthesis pathway, Tavaborole's action is directed at a fundamental process: protein synthesis.[4] Its primary target is leucyl-tRNA synthetase (LeuRS) , an essential enzyme responsible for charging transfer RNA (tRNA) with the amino acid leucine (Leu).[2][5]

Aminoacyl-tRNA synthetases (aaRS) are indispensable for translating the genetic code into proteins. By preventing the formation of leucyl-tRNALeu, Tavaborole effectively halts the incorporation of leucine into newly synthesized polypeptides, leading to a rapid cessation of protein synthesis, which in turn causes fungal cell growth arrest (fungistatic activity) and ultimately cell death (fungicidal activity).[1][3]

A critical aspect of Tavaborole's therapeutic profile is its selectivity. It exhibits a significantly higher affinity—over 1,000-fold—for the fungal LeuRS enzyme compared to its human cytoplasmic counterpart, providing a wide margin of safety for topical application.[4]

Molecular Mechanism of Action: The Oxaborole tRNA Trapping (OBORT) Mechanism

The ingenuity of Tavaborole's mechanism lies not in simple competitive inhibition of the enzyme's active site, but in a sophisticated trapping mechanism that occurs within the enzyme's editing site . The LeuRS enzyme possesses two key functional domains: a synthesis site where leucine is attached to tRNALeu, and an editing site that serves as a quality control checkpoint to remove incorrectly charged amino acids.[7]

Tavaborole exploits this editing function through a novel process known as the Oxaborole tRNA Trapping (OBORT) mechanism.[8]

The process unfolds as follows:

-

Entry into the Editing Site: Tavaborole enters the editing domain of the fungal LeuRS.

-

Adduct Formation: The boron atom of Tavaborole forms a stable, covalent adduct with the terminal adenosine (A76) of a tRNALeu molecule that is also present in the editing site.

-

Covalent Trapping: This adduct is specifically formed between the electron-deficient boron atom and the 2'- and 3'-hydroxyl groups of the ribose sugar on the tRNA molecule. This creates a stable, cyclic boronate ester linkage.

-

Inhibition of Catalytic Turnover: The formation of this highly stable LeuRS-tRNALeu-Tavaborole ternary complex effectively traps the tRNA molecule within the editing site. This sequestration prevents the catalytic turnover and release of the tRNA, thereby blocking the entire aminoacylation cycle.[9]

The result is a potent and specific inhibition of protein synthesis, leading to the observed antifungal effect.

Caption: The Oxaborole tRNA Trapping (OBORT) Mechanism of Tavaborole.

Experimental Validation and Protocols

The mechanism of Tavaborole has been elucidated and confirmed through a combination of in vitro susceptibility testing, enzyme inhibition assays, and structural biology.

In Vitro Antifungal Susceptibility Testing

The potency of Tavaborole against the primary causative agents of onychomycosis, Trichophyton rubrum and Trichophyton mentagrophytes, is quantified by determining its Minimum Inhibitory Concentration (MIC).

Table 1: Summary of Tavaborole MIC Values against Dermatophytes

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Trichophyton rubrum | 100 | 1.0–8.0 | 4.0 | 8.0 | [10] |

| Trichophyton mentagrophytes | 100 | 4.0–8.0 | 4.0 | 8.0 | [10] |

| Trichophyton rubrum | 4 | 0.63 | N/A | N/A | [1][11] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Protocol: Broth Microdilution MIC Assay (CLSI M38-A2 Standard)

This protocol outlines the standardized method for determining the MIC of Tavaborole against dermatophytes.

Caption: Standardized workflow for Tavaborole MIC determination.

Methodology:

-

Inoculum Preparation: Fungal isolates (e.g., T. rubrum) are cultured on a suitable agar medium (like Potato Dextrose Agar) for 7-10 days. Conidia are harvested and suspended in sterile saline. The suspension is adjusted spectrophotometrically to a standardized concentration and then diluted into RPMI-1640 test medium to achieve a final inoculum concentration of approximately 1–3 × 10³ CFU/mL.[12]

-

Drug Dilution: A stock solution of Tavaborole is serially diluted in RPMI-1640 medium across a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

-

Inoculation: 100 µL of the standardized fungal inoculum is added to each well containing 100 µL of the drug dilutions. A positive control (inoculum, no drug) and a negative control (medium only) are included.

-

Incubation: The plates are sealed and incubated at 35°C for 96 hours.[12]

-

Endpoint Determination: The MIC is read visually as the lowest concentration of Tavaborole that causes at least 80% inhibition of growth compared to the drug-free control well.[13]

LeuRS Enzyme Inhibition Assay

Direct confirmation of Tavaborole's effect on its target enzyme is achieved through cell-free enzymatic assays that measure the aminoacylation of tRNA.

Protocol: tRNA Aminoacylation Inhibition Assay

-

Reaction Mixture Preparation: A master mix is prepared in an appropriate buffer (e.g., HEPES-NaOH, pH 7.6) containing purified fungal LeuRS enzyme, total tRNA, L-leucine, MgCl₂, and ATP. A radiolabeled substrate, such as [¹⁴C]-L-leucine, is often included for detection.[14]

-

Inhibitor Addition: Serial dilutions of Tavaborole are added to the reaction wells.

-

Reaction Initiation & Incubation: The aminoacylation reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 10-30 minutes).[14][15]

-

Quenching and Precipitation: The reaction is stopped by spotting aliquots onto filter paper discs and precipitating the macromolecules (including the charged [¹⁴C]-leucyl-tRNALeu) with trichloroacetic acid (TCA).

-

Quantification: Unincorporated [¹⁴C]-L-leucine is washed away. The radioactivity remaining on the filters, corresponding to the amount of charged tRNA, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to a no-drug control, and the IC₅₀ value (the concentration of Tavaborole required to inhibit 50% of LeuRS activity) is determined.

Structural Biology Confirmation

The definitive evidence for the OBORT mechanism comes from X-ray crystallography. The co-crystal structure of a tRNALeu and Tavaborole complex bound to a leucyl-tRNA synthetase has been solved (PDB ID: 2V0G).[9] This structural data provides a high-resolution view of the ternary adduct, confirming that Tavaborole covalently links to the 2'- and 3'-hydroxyls of the terminal ribose of tRNALeu directly within the enzyme's editing site. This validates the editing site as a bona fide target for aminoacyl-tRNA synthetase inhibitors.[9]

Structure-Activity Relationship (SAR) and Resistance

Key Structural Features

The antifungal activity of Tavaborole is intrinsically linked to its benzoxaborole scaffold.

-

The Boron Atom: The boron atom is the cornerstone of the mechanism. Its empty p-orbital makes it an effective Lewis acid, enabling the reversible, yet stable, covalent bond formation with the diol of the tRNA ribose.[16] This interaction is essential for trapping the tRNA.

-

The Benzoxaborole Ring System: The fused ring system provides a rigid, planar scaffold that correctly positions the boron atom within the LeuRS editing site for optimal interaction with the tRNA. SAR studies on related oxaboroles suggest that this planarity is important for antimicrobial activity.[16]

-

The 5-Fluoro Substituent: While detailed public SAR studies on the phenylcarbamoyl portion are limited, the fluorine substitution on the benzoxaborole ring is known to enhance the compound's antifungal potency and modulate its physicochemical properties.

Mechanism of Resistance

Fungal resistance to Tavaborole is rare but can be induced in vitro. Studies in S. cerevisiae and T. rubrum have shown that resistance is associated with specific point mutations in the leuS gene, which codes for the LeuRS enzyme.[7][11] Crucially, these mutations do not typically occur at the direct drug-binding interface. Instead, they cluster at the interface between the LeuRS editing domain and the tRNA molecule.[7] This suggests that resistance is acquired by altering the enzyme's ability to properly bind or position the tRNALeu within the editing site, thereby preventing the formation of the ternary adduct, rather than by directly blocking Tavaborole binding. Importantly, resistance to Tavaborole has not been shown to confer cross-resistance to other classes of antifungal drugs.[1]

Conclusion

This compound (Tavaborole) represents a significant advancement in antifungal therapy, particularly for the challenging indication of onychomycosis. Its mechanism of action, the Oxaborole tRNA Trapping (OBORT) mechanism, is a paradigm of rational drug design. By leveraging the unique chemistry of boron to covalently trap tRNALeu in the editing site of fungal LeuRS, it achieves potent and selective inhibition of protein synthesis. This novel pathway, validated by robust biochemical, microbiological, and structural data, distinguishes it from all other clinical antifungals and provides a powerful tool for combating dermatophytic infections.

References

- 1. In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploiting evolutionary trade-offs for posttreatment management of drug-resistant populations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid and the Prototypical Dipeptidyl Peptidase Inhibitor, Talabostat

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Biologically Active Boronic Acids

The inquiry into the biological activity of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid leads us into the broader, dynamic field of boronic acid-based pharmacophores. While specific, comprehensive data on this exact molecule remains nascent in publicly accessible literature, the principles of its potential bioactivity can be expertly illuminated through the lens of a well-characterized and clinically evaluated analogue: Talabostat.

This guide, therefore, takes a dual approach. It will first address the foundational chemistry of arylboronic acids that would govern the potential activity of the queried compound. It will then pivot to an in-depth exploration of Talabostat (Val-boroPro), a dipeptide boronic acid, as a powerful case study. Talabostat's journey from a laboratory curiosity to a clinical candidate provides a rich, data-driven narrative on the therapeutic potential of this class of compounds, particularly in oncology and immunology.

Part 1: The Chemical Foundation of Arylboronic Acid Bioactivity

Arylboronic acids are a class of organic compounds characterized by a boronic acid moiety (-B(OH)₂) attached to an aromatic ring. Their biological significance stems from several key chemical properties:

-

Reversible Covalent Bonding: The boron atom in boronic acids is electron-deficient, making it a Lewis acid. This allows it to form reversible covalent bonds with nucleophiles, most notably the diol groups found in sugars and some amino acid side chains. This property is the basis for their use in glucose sensing and as enzyme inhibitors.[1][2]

-

Proteasome Inhibition: Certain boronic acids, like the FDA-approved drug Bortezomib, are potent inhibitors of the proteasome, a key cellular machine responsible for protein degradation. The boron atom interacts with the active site threonine residue of the proteasome.[2]

-

Enzyme Inhibition: The ability to interact with active site residues, particularly serine, makes boronic acids effective inhibitors of various proteases.

The queried compound, this compound, possesses the core arylboronic acid structure. The fluorophenylcarbamoyl substituent would modulate its electronic properties, solubility, and potential interactions with biological targets. The fluorine atom, being highly electronegative, can alter the pKa of the boronic acid and participate in hydrogen bonding or other non-covalent interactions within a protein's active site.[3]

Part 2: Talabostat - A Case Study in Dipeptidyl Peptidase Inhibition

Talabostat (also known as Val-boroPro or PT-100) is a potent, orally active inhibitor of dipeptidyl peptidases (DPPs).[4][5] It serves as an exemplary model for understanding the therapeutic application of boronic acids.

Mechanism of Action

Talabostat's primary mechanism of action is the inhibition of a range of post-proline-cleaving serine proteases.[6] By cleaving N-terminal Xaa-Pro or Xaa-Ala residues, Talabostat inhibits these enzymes, leading to a cascade of immunological effects.[4][7]

The key targets of Talabostat include:

-

Dipeptidyl Peptidase IV (DPP-IV/CD26): A transmembrane glycoprotein with broad physiological roles, including T-cell activation and glucose metabolism.

-

Fibroblast Activation Protein (FAP): A serine protease highly expressed on reactive fibroblasts in the tumor stroma, playing a role in tumor growth and invasion.[4][7]

-

DPP8 and DPP9: Intracellular serine proteases involved in immune regulation.[6][8]

Inhibition of these DPPs by Talabostat leads to:

-

Immune Stimulation: Increased production of cytokines and chemokines, which promotes the priming and chemoattraction of T-cells and other immune effector cells to the tumor microenvironment.[4][5]

-

Pyroptosis: Inhibition of DPP8 and DPP9 can induce a pro-inflammatory form of cell death in monocytes and macrophages known as pyroptosis, further amplifying the immune response.[6]

-

Hematopoiesis Stimulation: Talabostat can also stimulate the production of colony-stimulating factors, such as G-CSF, leading to increased production of hematopoietic cells.[7]

This dual mechanism of direct enzyme inhibition and subsequent immune stimulation gives Talabostat its unique antitumor properties.[5]

Quantitative Biological Activity of Talabostat

| Target Enzyme | IC₅₀ Value | Ki Value |

| DPP-IV | < 4 nM | 0.18 nM |

| DPP8 | 4 nM | 1.5 nM |

| DPP9 | 11 nM | 0.76 nM |

| Fibroblast Activation Protein (FAP) | 560 nM | - |

| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | - |

Data compiled from MedchemExpress and Selleck Chemicals.[4][8]

Signaling Pathway of Talabostat-Induced Immune Activation

Caption: Signaling pathway of Talabostat-induced immune activation.

Part 3: Experimental Protocols for Assessing Biological Activity

The following protocols are representative methodologies for evaluating the biological activity of boronic acid-based DPP inhibitors like Talabostat.

Experimental Workflow: From Target Validation to In Vivo Efficacy

Caption: Experimental workflow for evaluating DPP inhibitors.

Protocol 1: In Vitro Dipeptidyl Peptidase (DPP) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific DPP enzyme.

Materials:

-

Recombinant human DPP enzyme (e.g., DPP-IV, FAP)

-

Fluorogenic or chromogenic DPP substrate (e.g., Gly-Pro-AMC for DPP-IV, Ala-Pro-pNA for FAP)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (e.g., Talabostat) and vehicle (e.g., DMSO)

-

96-well microplate (black for fluorescence, clear for absorbance)

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions. Include wells for a positive control (known inhibitor) and a negative control (vehicle).

-

Add the recombinant DPP enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the DPP substrate to all wells.

-

Immediately begin kinetic reading of the fluorescence or absorbance signal at regular intervals for a specified duration (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the rate of reaction (V) for each concentration of the test compound.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of its target. The IC₅₀ value is a critical parameter for assessing the potency of the inhibitor.

Protocol 2: Cytokine Release Assay in Human PBMCs

Objective: To measure the induction of cytokine release from human peripheral blood mononuclear cells (PBMCs) upon treatment with the test compound.

Materials:

-

Human PBMCs, isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Test compound and vehicle.

-

Lipopolysaccharide (LPS) as a positive control for cytokine induction.

-

96-well cell culture plate.

-

ELISA or Luminex kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α).

Procedure:

-

Seed PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Add serial dilutions of the test compound to the cells. Include wells for a positive control (LPS) and a negative control (vehicle).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

After incubation, centrifuge the plate to pellet the cells.

-

Collect the supernatant from each well.

-

Quantify the concentration of cytokines in the supernatant using ELISA or a multiplex bead-based assay (Luminex) according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent effect of the test compound on cytokine production.

Rationale: This assay provides evidence for the immunomodulatory activity of the compound, a key aspect of Talabostat's mechanism of action.

Part 4: Concluding Remarks and Future Directions

While the specific biological profile of this compound requires empirical determination, the principles governing the activity of boronic acids are well-established. The case of Talabostat demonstrates the profound therapeutic potential of this chemical class, particularly as modulators of the immune system for the treatment of cancer. Future research on novel arylboronic acids should focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The experimental framework provided in this guide offers a robust starting point for the preclinical evaluation of such compounds. The versatility of the boronic acid moiety ensures its continued prominence in the landscape of modern drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. talabostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Facebook [cancer.gov]

- 8. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Discovery and Synthesis of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Foreword: The Emergence of a Key Pharmacophore